molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Ethyl 2-bromothiazole-4-carboxylate

Cat. No.: B012237
CAS No.: 100367-77-9
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
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Description

Ethyl 2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Ethyl 2-bromothiazole-4-carboxylate is an organic compound that has been identified as a potential inhibitor of corrosion on metal surfaces . The primary target of this compound is the metal surface, specifically copper, where it acts to prevent or reduce corrosion .

Mode of Action

The compound interacts with its target (the metal surface) through a process known as adsorption . This involves the compound forming a film layer on the surface of the copper, which acts as a barrier to prevent or reduce corrosion . The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms in the compound contributes to the creation of this protective film layer .

Pharmacokinetics

The compound is known to have high gi absorption and is bbb permeant . It is also identified as a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.22 (iLOGP) and 2.53 (XLOGP3) , which may impact its bioavailability.

Result of Action

The primary result of the action of this compound is the prevention or reduction of corrosion on metal surfaces . By forming a protective film layer on the surface of the copper, the compound helps to maintain the integrity of the metal and extend its lifespan .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to avoid decomposition due to light and moisture . Additionally, the compound’s effectiveness as a corrosion inhibitor may be affected by the temperature and pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromothiazole-4-carboxylate can be synthesized through the bromination of ethyl thiazole-4-carboxylate. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives with various functional groups.

    Oxidation Reactions: Thiazole sulfoxides and sulfones.

    Reduction Reactions: Thiazolidine derivatives .

Comparison with Similar Compounds

Ethyl 2-bromothiazole-4-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to the specific reactivity of the bromine atom, which allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

ethyl 2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHISCQPKKGDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326608
Record name Ethyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-77-9
Record name Ethyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cold solution of sodium nitrite (228 mg, 3.31 mmol) in water (2.0 mL) was added dropwise to a mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester (J. Am. Chem. Soc., 1946, 68, 266) (500 mg, 2.90 mmol), CuSO4 pentahydrate (2.100 g, 8.41 mmol), NaBr (1.134 g, 11.02 mmol), H2SO4 (3.0 mL) and water (3.0 mL) at −5° C. to 0° C. The reaction mixture was stirred at 0° C. for 20 minutes and at room temperature for 1 h. The reaction mixture was adjusted to pH 9 with 1N NaOH (105 mL) and the aqueous solution was washed with CHCl3 (4×50 mL). The organic solutions were combined, dried (MgSO4), filtered and concentrated. Purification by medium pressure chromatography (39:1 hexanes:EtOAc to 19:1 hexanes:EtOAc) provided 2-bromo-thiazole-4-carboxylic acid ethyl ester (257 mg).
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4 pentahydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.134 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide (10 g, 58 mmol), CuSO4 (26.9 g, 168 mmol) and NaBr (22.7 g, 221 mmol) in 9M H4SO4 (aq) (120 mL) at −5° C.−0° C., a pre-cooled solution of NaNO2 (4.4 g, 64 mmol) in H2O (40 mL) was added at such a rate to maintain the temperature at or below 0° C. After complete addition the mixture was maintained at 0° C. for another 30 min then warmed to RT over 2.5 h. The reaction mixture was diluted with H2O (120 mL) and extracted with Et2O (3×100 mL). The aqueous layer was separated, basified to pH 12 with 5N NaOH (aq), then extracted with Et2O (2×100 mL). The organic layers were combined, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The residue was purified by flash chromatography on silica gel (1:9, EtOAc:hexane) to yield the title compound as a white amorphous solid. MS m/z: 235.8, 237.8 (M+H). Calc'd. for C6H6BrNO2S-234.93.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
22.7 g
Type
reactant
Reaction Step One
[Compound]
Name
H4SO4
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
26.9 g
Type
catalyst
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a sulfuric acid solution (120 mL) of ethyl 2-aminothiazole-4-carboxylate (7.47 g), copper sulfate (10.91 g) and sodium bromide (8.12 g), a solution of sodium nitrite (3.63 g) in ice water was added dropwise over 15 minutes under ice cooling. The resultant mixture was stirred for 30 minutes and for 2 hours at room temperature. Ether was added to the reaction mixture, and the mixture was washed with water. The resultant water layer was neutralized with sodium hydroxide and extracted with ether. The extract was combined with the previously separated ether layer, washed with saturated brine and dried over anhydrous sodium sulfate. After concentrating the combined ether layer under reduced pressure, the resultant residue was purified by column chromatography on silica gel (chloroform), and the resultant crude crystals were recrystallized from hexane to obtain the title compound.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.91 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Acording to literature reference (Kelly, T. R.; Lang, F. J. Org. Chem. 1996, 61, 4623–4633), crude ethyl 2-amino-4-thiazolecarboxylate (19.0 g, 111 mmol) is combined with sodium bromide (46.7 g, 444 mmol) and copper (II) sulfate (52.4 g, 333 mmol). A portion of 9N sulfuric acid (225 mL) is then added and the reaction mixture is cooled in an ice/salt bath. A solution of sodium nitrate (8.35 g, 122 mmol) in water (100 mL) is added drop wise to this reaction mixture over 30 minutes while maintaining the reaction temperature at 0° C. Once the addition is complete, the reaction mixture is stirred at 0° C. for 30 minutes and at 25° C. for an additional 1.5 hours. A portion of water (300 mL) is then added and the reaction mixture extracted with diethyl ether. Subsequently, the aqueous layer is made basic (pH 9) by addition of 20% sodium hydroxide and then extracted a second time with diethyl ether. The combined organic extracts are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography (20% ethyl acetate in hexanes) to afford 5.06 g of ethyl 2-bromo-4-thiazolecarboxylate.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three
Quantity
8.35 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
52.4 g
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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